Methyl dioxindole-3-acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9(13)6-11(15)7-4-2-3-5-8(7)12-10(11)14/h2-5,15H,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWUWPHGCCRYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(C2=CC=CC=C2NC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554755 | |
| Record name | Methyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57061-18-4 | |
| Record name | Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57061-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies
Isolation from Plant Species
Methyl dioxindole-3-acetate has been isolated from several plant species. The methodologies for its extraction and identification are specific to the plant matrix and the research objectives.
Rubus coreanus
Commonly known as the Korean blackberry, Rubus coreanus is a species of raspberry noted for its rich composition of bioactive compounds, including antioxidants and anti-inflammatory agents. However, a thorough review of the available phytochemical studies on Rubus coreanus does not indicate that this compound has been isolated from this plant. The primary compounds identified in this species are typically phenolics, flavonoids, and ellagic acid.
Rubus chingii
Rubus chingii, or the Chinese raspberry, has been a subject of phytochemical research, leading to the isolation of various compounds. Notably, methyldioxindole-3-acetate has been identified as one of the alkaloids present in the fruit of this plant. nih.gov In a 2011 study, the isolation was guided by 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging activity. nih.gov
The isolation process involved an initial extraction with ethanol (B145695). This extract was then partitioned, and through a series of chromatographic techniques, including silica (B1680970) gel chromatography and high-pressure liquid chromatography (HPLC), this compound was isolated for the first time from the fruits of Rubus chingii.
Table 1: Alkaloids Isolated from Rubus chingii in a 2011 Study
| Compound Name | Molecular Formula |
| Rubusine | C10H7NO3 |
| Methyl (3-hydroxy-2-oxo-2,3-dihydroindol-3-yl)-acetate | C11H11NO4 |
| Methyldioxindole-3-acetate | C11H11NO4 |
| 2-oxo-1,2-Dihydroquinoline-4-carboxylic acid | C10H7NO3 |
Opuntia ficus-indica var. saboten Makino
This variety of prickly pear cactus is utilized in traditional medicine and has been analyzed for its chemical constituents. Research on Opuntia ficus-indica var. saboten Makino has led to the isolation of various secondary metabolites. However, based on the available scientific literature, this compound has not been identified as a constituent of this plant.
Abrus mollis
Abrus mollis is a medicinal herb from which a number of bioactive compounds have been isolated, including new flavones. mdpi.comunimi.it Extensive phytochemical studies have been conducted on this plant, but there is no evidence in the current body of research to suggest the presence of this compound.
Identification as an Indole-3-Acetic Acid Metabolite in Rice Bran
Indole-3-acetic acid (IAA) is a prevalent plant hormone, and its metabolic pathways are of significant interest. In rice (Oryza sativa), IAA undergoes various metabolic transformations. Studies on IAA metabolism in rice have identified several conjugates, including N-β-D-glucopyranosyl indole-3-acetic acid and its bound forms with aspartate and glutamate (B1630785). nih.gov While these findings confirm the metabolism of IAA in rice, the specific identification of this compound as a direct metabolite in rice bran has not been explicitly documented in the reviewed literature. Further research is required to establish a definitive link between IAA metabolism in rice bran and the formation of this compound.
Detection in Cereal and Food Products
This compound has been detected in some processed food products, suggesting its potential as a biomarker for the consumption of these foods. researchgate.netresearchgate.net
Specifically, it has been identified, though not quantified, in breakfast cereals and other cereal products. researchgate.netresearchgate.net The presence of this compound in these food items is likely a result of the processing of raw cereal grains or the metabolic activities of microorganisms during processing or storage. The methodologies for its detection in complex food matrices typically involve advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Table 2: Food Products with Detected Presence of this compound
| Food Product Category | Detection Status |
| Breakfast Cereal | Detected, not quantified |
| Cereals and Cereal Products | Detected, not quantified |
Advanced Isolation and Purification Techniques for Natural Products
The purification of indole (B1671886) derivatives from natural sources is a critical step for their characterization and further study. Given the structural similarities, the advanced techniques used for other indole compounds are applicable to the isolation of this compound. High-performance liquid chromatography (HPLC) is a principal method for the analysis and separation of such compounds.
Reverse-phase HPLC, often utilizing a C18 column, is a common approach for separating indole compounds. The selection of the mobile phase is crucial for achieving optimal separation. A typical mobile phase might consist of a mixture of methanol (B129727) and a formic acid buffer, which can be run under isocratic or gradient elution conditions. The detection of these compounds is often carried out using a photodiode array (PDA) detector at a wavelength around 280 nm.
Affinity chromatography represents another powerful technique for the purification of specific enzymes that interact with indole derivatives, which can, in turn, be used to isolate the derivatives themselves. This method relies on the specific binding interactions between a target molecule and a ligand immobilized on a stationary phase. For instance, indolyl-3-alkane alpha-hydroxylase has been successfully purified using affinity chromatography on indolyl-agarose columns, demonstrating the utility of this technique for molecules within the indole class.
Solid-phase extraction (SPE) is a preparatory step often employed before chromatographic analysis to pre-concentrate and purify indole compounds from complex mixtures like plant juices. Cartridges containing C18 are frequently used for this purpose.
The table below summarizes various advanced techniques that are instrumental in the isolation and purification of indole derivatives, including those applicable to this compound.
| Technique | Description | Application for Indole Derivatives |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | Widely used for the analysis of clinically important indole derivatives and for the separation of indole compounds in natural extracts like sugar cane juice. |
| Reverse-Phase HPLC | A common mode of HPLC where the stationary phase is nonpolar and the mobile phase is polar. | Effective for separating various indole compounds using columns like C18 and mobile phases such as methanol/formic acid buffer. |
| Affinity Chromatography | A method of separating biochemical mixtures based on a highly specific interaction such as that between antigen and antibody, enzyme and substrate, or receptor and ligand. | Successfully used to purify enzymes like indolyl-3-alkane alpha-hydroxylase which interact with indole derivatives, achieving a high degree of purity and yield. |
| Solid-Phase Extraction (SPE) | A sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties. | Utilized for the pre-concentration and purification of indole compounds from complex samples prior to HPLC analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. | A valuable tool for improving the specificity of analyses and for establishing reference methods for indole derivatives. |
Detailed research findings indicate that a combination of these techniques often yields the best results. For example, a study on indole compounds in sugar cane juice employed SPE for initial cleanup and pre-concentration, followed by HPLC for separation and quantification, with final confirmation by liquid chromatography-mass spectrometry (LC-MS).
Biosynthesis and Metabolic Pathways
Role in Indole-3-Acetic Acid (IAA) Metabolism in Plants
Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a crucial role in almost every aspect of growth and development. mdpi.com Plants meticulously control IAA levels through a balance of biosynthesis, transport, and catabolism. nih.gov The inactivation and degradation of IAA occur through two primary pathways: oxidation and conjugation. nih.gov
Proposed Intermediacy in the Oxidation Pathway of IAA
The primary oxidative pathway for IAA in plants like Arabidopsis involves the conversion of IAA to 2-oxindole-3-acetic acid (oxIAA). nih.govnih.gov This is considered a major degradation reaction involved in controlling the in vivo level of IAA. nih.gov Some studies on pea seedlings (Pisum sativum) have identified intermediates in IAA oxidation such as 3-hydroxymethyloxindole, which is then dehydrated to 3-methyleneoxindole. nih.gov
While the role of dioxindole-3-acetic acid (the non-methylated form) has been discussed in the context of bacterial IAA catabolism, its specific role, and particularly that of its methyl ester, Methyl dioxindole-3-acetate, as an intermediate in plant IAA oxidation pathways is not well-documented in current scientific literature. The main catabolic product is widely identified as oxIAA. nih.gov
Relationship with Other Indole-Derived Auxins and Metabolites
The metabolism of IAA in plants is complex, involving a network of related indole (B1671886) compounds. Understanding these relationships provides a framework for the potential position of this compound.
Methyl Indole-3-Acetate (MeIAA): IAA can be converted to its methyl ester, Methyl Indole-3-Acetate (MeIAA), by the enzyme IAA carboxyl methyltransferase (IAMT1). researchgate.netresearchgate.net This process is thought to play a role in modulating auxin homeostasis and controlling plant development. researchgate.net MeIAA is generally considered an inactive form of IAA that can be hydrolyzed back to the active form. researchgate.net
Oxindole-3-acetic acid (oxIAA): As the principal catabolite of IAA, oxIAA represents an irreversible inactivation of the hormone. nih.gov
IAA-Amino Acid Conjugates: Plants also inactivate IAA by conjugating it to amino acids, forming compounds like indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (B1630785) (IAGlu). nih.gov
The direct metabolic link or conversion between these known metabolites and this compound in plants is not clearly established. It is plausible that if MeIAA undergoes oxidation in a manner similar to IAA, it could theoretically produce oxidized methyl-esterified derivatives, but this specific pathway has not been detailed.
Microbial Metabolism and Degradation Pathways
Microorganisms, particularly bacteria, have developed sophisticated pathways to break down indole-3-acetic acid, often utilizing it as a source of carbon and energy. nih.gov
Bacterial Catabolism of Indole-3-Acetic Acid and Dioxindole-3-Acetate
Bacteria employ several pathways to catabolize IAA. A well-characterized aerobic pathway involves the iac (indole-3-acetic acid catabolism) gene cluster, which converts IAA into catechol. nih.govescholarship.org This pathway proceeds through intermediates such as 2-hydroxy-IAA and 3-hydroxy-2-oxo-IAA (diOxIAA). nih.gov
An alternative pathway, identified in some bacterial species, metabolizes IAA via dioxindole-3-acetic acid. However, the involvement of this compound in these specific bacterial degradation pathways has not been reported. Bacteria capable of degrading related compounds like 3-methylindole (B30407) (skatole) have also been identified, highlighting the diverse metabolic capabilities of microbes toward indole compounds. researchgate.netfrontiersin.org
Genetic and Enzymatic Regulation of Indole Metabolism in Microorganisms
The genetic basis for IAA degradation is best understood through the iac gene cluster, first identified in Pseudomonas putida 1290. escholarship.orgnih.gov The expression of these genes is induced by the presence of IAA. nih.govresearchgate.net
| Gene | Predicted or Known Function in IAA Catabolism |
| iacA | Involved in the initial conversion of IAA to 2-hydroxy-IAA. nih.gov |
| iacB | Belongs to the Dimeric alpha-beta barrel (Dabb) protein superfamily. escholarship.org |
| iacC | Encodes an enzyme in the pathway to catechol. escholarship.org |
| iacD | Encodes an enzyme in the pathway to catechol. escholarship.org |
| iacE | Encodes an enzyme in the pathway to catechol. escholarship.org |
| iacF | Encodes an enzyme in the pathway to catechol. |
| iacG | Encodes an enzyme in the pathway to catechol. |
| iacH | May have a shared ancestor with indole-3-acetamide (B105759) hydrolase in plants. escholarship.org |
| iacI | Part of the core set of iac genes. escholarship.org |
| iacR | Transcriptional regulator of the iac cluster. |
This table presents a selection of genes from the iac cluster and their roles in the degradation of Indole-3-Acetic Acid.
Broader Context of Indole-Related Compound Production by Intestinal Microbiota
The human intestinal microbiota metabolizes dietary tryptophan to produce a wide array of indole-related compounds. nih.govresearchgate.net These metabolites are crucial signaling molecules that influence both the microbial community and host physiology. nih.govresearchgate.net
Gut bacteria, including species of Escherichia, Clostridium, and Bacteroides, can convert tryptophan into numerous derivatives. nih.gov While this compound is not commonly listed among these products, a variety of other indole compounds are well-documented.
| Compound | Commonly Produced by |
| Indole | Escherichia coli, Clostridium spp., Bacteroides spp. nih.gov |
| Indole-3-acetate (IAA) | Various gut bacteria. frontiersin.org |
| Indole-3-propionate (IPA) | Clostridium spp. |
| Indole-3-lactate (ILA) | Bifidobacterium spp. |
| Indole-3-aldehyde (IAld) | Lactobacillus spp. |
| 3-Methyl-indole (Skatole) | Various gut bacteria. nih.gov |
This table shows a selection of indole-related compounds produced by the intestinal microbiota from tryptophan.
These microbial indole derivatives interact with host receptors, such as the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), to regulate intestinal barrier function, immune responses, and metabolic homeostasis. nih.govfrontiersin.org
Endogenous Production and Biochemical Significance
Scientific evidence suggests that this compound is a naturally occurring compound. It has been detected, although not quantified, in food products such as breakfast cereals and other cereal products, pointing to its presence in plants. Its biochemical significance is thought to be related to the regulation and catabolism of IAA.
The proposed biosynthetic pathway for this compound initiates with the well-established synthesis of indole-3-acetic acid. IAA is predominantly synthesized from the amino acid tryptophan through several pathways in plants and microorganisms. One of the major routes of IAA degradation involves its oxidation.
The formation of the dioxindole core is a critical step. In some bacteria, the degradation of IAA proceeds through the formation of 2-oxoindole-3-acetic acid (Ox-IAA), which is then converted to 3-hydroxy-2-oxindole-3-acetic acid (DOAA), a dioxindole derivative. This particular conversion is catalyzed by the enzyme IacE.
The final step in the proposed biosynthesis of this compound is the methylation of the carboxyl group of the dioxindole-3-acetic acid intermediate. This reaction is likely catalyzed by a class of enzymes known as carboxyl methyltransferases (CMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to esterify carboxylic acids. Plant and fungal kingdoms possess a variety of CMTs capable of acting on aromatic carboxylic acids. For instance, the SABATH family of methyltransferases in plants and the FtpM enzyme from Aspergillus fumigatus are known to methylate various carboxyl-containing compounds.
While the complete, continuous pathway has not been demonstrated in a single organism, this proposed sequence of enzymatic reactions provides a chemically plausible route for the endogenous production of this compound.
Table 1: Key Intermediates and Enzymes in the Proposed Biosynthesis of this compound
| Intermediate/Enzyme | Role in the Pathway |
|---|---|
| Tryptophan | Precursor for Indole-3-acetic acid biosynthesis |
| Indole-3-acetic acid (IAA) | Primary precursor molecule |
| 2-oxoindole-3-acetic acid (Ox-IAA) | Oxidized intermediate of IAA |
| 3-hydroxy-2-oxindole-3-acetic acid (DOAA) | Dioxindole core structure |
| IacE | Enzyme catalyzing the conversion of Ox-IAA to DOAA |
| S-adenosyl-L-methionine (SAM) | Methyl group donor for the final methylation step |
Table 2: Research Findings on Related Metabolic Pathways
| Finding | Organism/System | Significance |
|---|---|---|
| Oxidation of IAA to Ox-IAA | Plants | A key step in IAA catabolism, providing the precursor for the dioxindole ring. |
| Conversion of Ox-IAA to DOAA by IacE | Bacteria | Demonstrates a known biological mechanism for forming the dioxindole-3-acetic acid structure. |
| Methylation of aromatic carboxylic acids by CMTs | Plants, Fungi | Shows the existence of enzymes capable of performing the final methylation step. |
Biological Activities and Molecular Mechanisms
Antioxidant Activity
Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The indole (B1671886) nucleus, a key feature of Methyl dioxindole-3-acetate, is present in many compounds known for their antioxidant properties.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and widely used method for evaluating the free-radical scavenging ability of antioxidants. mdpi.comnih.gov The principle of the assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow hydrazine, DPPHH. nih.gov This color change, measured by a decrease in absorbance at approximately 517 nm, is proportional to the concentration and potency of the antioxidant. mdpi.comnih.gov
The primary mechanisms by which antioxidants quench the DPPH radical are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), which often occur concurrently. nih.gov
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to the DPPH radical, neutralizing it.
Single Electron Transfer (SET): The antioxidant donates an electron to the DPPH radical, forming a cation radical, which can then be deprotonated.
For indole derivatives, the heterocyclic nitrogen atom and its associated hydrogen (N-H group) are considered the active redox center. nih.gov The antioxidant activity of indole compounds in the DPPH assay is often attributed to the donation of the hydrogen atom from the indolic N-H group, which results in a resonance-stabilized indolyl radical. nih.gov Alternatively, a single electron can be transferred from the nitrogen atom. nih.gov The specific scavenging potential is highly dependent on the various functional groups attached to the indole ring, which can influence the stability of the resulting radical and the ease of hydrogen or electron donation. rsc.org While this provides a theoretical framework, specific experimental data quantifying the DPPH scavenging activity of this compound is not extensively documented in the current scientific literature.
| Mechanism | Description | Role of Indole Structure |
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is donated from the antioxidant to the DPPH radical. | The N-H group on the indole ring acts as a primary hydrogen donor. nih.gov |
| Single Electron Transfer (SET) | An electron is transferred from the antioxidant to the DPPH radical. | The free electron pair on the heterocyclic nitrogen atom can be transferred. nih.gov |
This table summarizes the generally accepted mechanisms by which indole-containing compounds may scavenge DPPH free radicals.
Cellular models are crucial for investigating the cytoprotective effects of compounds against oxidative damage. A common model involves inducing oxidative stress in human liver cancer (HepG2) cells using tert-butyl hydroperoxide (t-BHP). nih.govresearchgate.net t-BHP is a potent oxidizing agent that depletes intracellular glutathione (B108866) (GSH) and generates reactive oxygen species (ROS), leading to lipid peroxidation and ultimately, cell death (apoptosis). nih.govmdpi.com
The protective effect of an antioxidant compound in this model is typically assessed by its ability to mitigate t-BHP-induced damage. Key indicators of cytoprotection include:
Increased Cell Viability: Measured by assays like the MTT assay, showing the compound's ability to prevent cell death. mdpi.com
Reduced ROS Levels: Antioxidants can directly scavenge intracellular ROS, preventing damage to cellular components. mdpi.com
Preservation of Endogenous Antioxidants: Cytoprotective compounds can help maintain levels of intracellular antioxidants like GSH and the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov
Decreased Lipid Peroxidation: A reduction in markers like malondialdehyde (MDA) indicates protection against oxidative damage to cell membranes. nih.gov
While various natural extracts and indole derivatives have demonstrated significant cytoprotective effects in the t-BHP-induced HepG2 model, specific studies on this compound are not widely available. nih.govmdpi.com
| Parameter Measured | Effect of t-BHP Induced Stress | Expected Effect of Cytoprotective Agent |
| Cell Viability | Decrease | Increase / Restoration |
| Intracellular ROS | Increase | Decrease |
| Glutathione (GSH) Levels | Decrease | Increase / Preservation |
| Lipid Peroxidation (MDA) | Increase | Decrease |
| Antioxidant Enzyme Activity (SOD, CAT) | Decrease | Increase / Restoration |
This table outlines the typical markers used to evaluate cytoprotective effects in the t-BHP-induced oxidative stress model in HepG2 cells.
Cellular and Molecular Modulatory Effects
Hypoxia, or low oxygen tension, is a characteristic of various pathological conditions, including solid tumors. It triggers cellular responses primarily through the stabilization of hypoxia-inducible factor-1α (HIF-1α). tjyybjb.ac.cn HIF-1α is a transcription factor that regulates genes involved in angiogenesis, invasion, and metastasis, including vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). tjyybjb.ac.cn
VEGF: A potent signaling protein that stimulates the formation of new blood vessels (angiogenesis), which is crucial for tumor growth. Hypoxia is a major inducer of VEGF expression. mdpi.com
MMPs: A family of enzymes that degrade components of the extracellular matrix. MMPs, such as MMP-9, are essential for cancer cell invasion and metastasis. tjyybjb.ac.cn
Certain indole derivatives have been shown to counteract the effects of hypoxia. For example, 3,3'-diindolylmethane (B526164) (DIM) has been found to inhibit the expression of MMP-9 and urokinase-type plasminogen activator (uPA), which in turn reduces the bioavailability of VEGF in cancer cells. nih.gov This effect is mediated through the inhibition of the NF-κB signaling pathway. nih.gov Although this demonstrates that indole structures can modulate these critical genes under hypoxic conditions, direct evidence of this compound's influence on MMP and VEGF expression profiles has not been established.
| Gene Target | Function in Pathology | Regulation by Hypoxia | Potential Modulation by Indole Derivatives |
| VEGF | Angiogenesis (new blood vessel formation) | Upregulated via HIF-1α | Inhibition of expression or bioavailability nih.gov |
| MMP-9 | Extracellular matrix degradation, invasion | Upregulated via HIF-1α | Inhibition of expression tjyybjb.ac.cnnih.gov |
| HIF-1α | Master transcriptional regulator of hypoxic response | Stabilized under low oxygen | No direct modulation reported for reference indoles |
This table summarizes key genes involved in the hypoxic response and their potential modulation by compounds from the indole class.
The biological activities of indole-containing compounds are often linked to their ability to interact with and modulate key intracellular signaling pathways that regulate cell survival, proliferation, and death. One of the most critical pathways implicated in cancer progression is the Nuclear Factor-kappaB (NF-κB) pathway.
NF-κB is a transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell survival, and angiogenesis. nih.gov In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy. As mentioned previously, the indole derivative DIM has been shown to inhibit the DNA binding activity of NF-κB. nih.gov This inhibition leads to the downregulation of its target genes, including VEGF, MMP-9, and uPA, thereby suppressing angiogenesis and invasion. nih.gov This highlights a significant mechanism by which indole compounds can exert anti-cancer effects. The potential for this compound to interact with the NF-κB or other critical pathways like PI3K/Akt remains a subject for future investigation.
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis. Many therapeutic strategies aim to selectively induce apoptosis in cancer cells. Indole derivatives have been widely investigated for their pro-apoptotic properties. mdpi.com
The induction of apoptosis by indole compounds can occur through various mechanisms that converge on the activation of a cascade of enzymes called caspases, particularly the executioner caspase-3. nih.gov Key modulatory effects include:
Regulation of Bcl-2 Family Proteins: Indoles can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, a key step in initiating the intrinsic apoptotic pathway. nih.govnih.gov
Activation of Caspases: The release of cytochrome c triggers the activation of caspase-9, which in turn activates caspase-3, leading to the execution of apoptosis. nih.gov
Modulation of Cell Cycle Proteins: Some indole derivatives can induce cell cycle arrest, often by upregulating cell cycle inhibitors like p21, which can be a precursor to apoptosis. nih.gov
These findings, derived from studies on various indole-based molecules, provide a strong rationale for investigating the potential of this compound to modulate cell viability and apoptosis, although specific research in this area is required. mdpi.comacs.org
Role as a Natural Alkaloid in Biological Systems
Comprehensive searches of scientific literature and chemical databases indicate a significant scarcity of research specifically focused on the biological activities and molecular mechanisms of this compound as a natural alkaloid. While the compound has been identified in certain biological contexts, detailed studies elucidating its physiological role, biosynthesis, and mechanism of action are not available in the reviewed sources.
Based on available database information, this compound is classified as an organic compound belonging to the indolyl carboxylic acids and derivatives class foodb.cahmdb.ca. It has been detected, though not quantified, in food products such as breakfast cereals and other cereal products, indicating its presence in the plant family Poaceae foodb.cahmdb.ca.
However, there is no specific information available regarding its biosynthesis pathway in these organisms or its potential functions as a natural alkaloid. Alkaloids are a diverse group of naturally occurring organic compounds that contain nitrogen atoms, and while this compound fits this broad structural description, its specific classification and role as a functional alkaloid in biological systems have not been documented in the available literature. Research databases explicitly state that very few articles have been published on this compound, precluding a detailed discussion of its biological role foodb.cahmdb.ca.
Due to the absence of detailed research findings, no data on its molecular mechanisms or specific biological activities can be presented.
Interactive Data Table: Occurrence of this compound
Below is a summary of the known occurrences of the compound based on available data.
| Biological Source Category | Specific Source | Family | Status |
| Plant | Cereals / Breakfast Cereal | Poaceae | Detected (Unquantified) foodb.cahmdb.ca |
Structure Activity Relationship Sar Studies
Correlating Molecular Structure with Observed Biological Activities
The dioxindole scaffold, the core of Methyl dioxindole-3-acetate, is a recognized "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets. ajchem-b.comnih.gov The biological activities of derivatives based on this scaffold are diverse, ranging from anticancer to antiviral and antimicrobial actions. ajchem-b.comdntb.gov.ua
The core structure consists of a fused bicyclic system comprising a benzene (B151609) ring and a pyrrolidone ring. Key structural features that contribute to its biological activities include:
The Oxindole (B195798) Core: This rigid framework serves as a scaffold to orient substituents in a specific three-dimensional arrangement, facilitating interactions with biological targets. researchgate.net
The C3 Position: The stereocenter at the C3 position of the oxindole ring plays a significant role in determining the bioactivity of these compounds. The presence of a hydroxyl group and an acetate (B1210297) group at this position, as in this compound, introduces polarity and potential hydrogen bonding sites, which can be critical for receptor binding. nih.gov
The Lactam Functionality: The amide group within the pyrrolidone ring contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for interactions with biological macromolecules like enzymes and receptors. nih.gov
Derivatives of the closely related indole (B1671886) structure have shown significant antiviral activity, for instance, against the Flavivirus NS2B-NS3 protease, which is essential for the replication of viruses like Zika, dengue, and West Nile virus. nih.govresearchgate.net Furthermore, indole-based compounds have been developed as potent HIV-1 fusion inhibitors by targeting the viral envelope glycoprotein (B1211001) gp41. nih.govacs.org The anticancer properties of these scaffolds are also well-documented, with some derivatives showing the ability to induce apoptosis in cancer cells. nih.gov
| Compound Scaffold | Biological Activity | Key Structural Features | Example Target |
|---|---|---|---|
| Dioxindole/Oxindole | Anticancer | C3-substitution, N-H and C=O groups | Receptor Tyrosine Kinases (e.g., VEGFR-2) nih.gov |
| Indole | Antiviral (HIV) | Aromatic rings for hydrophobic interactions | gp41 Hydrophobic Pocket nih.gov |
| Indole | Antiviral (Flavivirus) | Disubstitution at C2 and C6 positions | NS2B-NS3 Protease nih.gov |
| Spirooxindole | Anticancer | Spirocyclic system at C3 | Multiple targets in cancer progression researchgate.net |
Influence of Substituents on Indole and Dioxindole Scaffolds on Activity Profiles
The biological profile of indole and dioxindole derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic core. SAR studies have revealed that the nature and position of these substituents are critical determinants of potency and selectivity.
On the Dioxindole/Oxindole Scaffold:
N1-Substitution: The nitrogen atom of the oxindole ring is a common site for modification. N-alkylation or N-acylation can significantly alter the compound's lipophilicity and steric properties, thereby influencing its interaction with target proteins. nih.gov For instance, in a series of spirooxindole derivatives tested against breast cancer cell lines, an N-benzyl substitution with a chloro group on the indolin-2-one scaffold resulted in the most potent activity. nih.gov Unprotected or N-methyl spirocyclopropyl oxindoles show different reactivity compared to those with N-protecting groups like N-benzoyl, indicating the unmistakable activating effects of these groups. rsc.org
C3-Substitution: The C3 position is crucial for the biological activity of oxindoles. The introduction of various groups at this position can lead to compounds with a wide range of pharmacological effects. The absolute arrangement of substituents at the C3 stereocenter has a substantial impact on bioactivity. nih.gov
Aromatic Ring (Benzene) Substitution: Modifications on the benzene portion of the scaffold, such as at the C5 or C6 positions, can modulate electronic properties and provide additional interaction points. For example, substitution at the oxindole 5-position with bulky groups can substantially reduce binding to certain kinases like KDR (VEGFR-2). nih.gov
On the Indole Scaffold:
C2 and C6-Substitution: In a series of inhibitors for the Zika virus protease, 2,6-disubstituted indole compounds were found to be potent. SAR studies revealed that a bulky group substitution at the 6th position of the indole was more favorable for activity than smaller groups. researchgate.net
C3-Substitution: The presence of an unsubstituted indole nitrogen atom is considered important for the antioxidant activity of C-3 substituted indoles, with the activity strongly depending on the type of substituent connected to the methylene (B1212753) group at this position. researchgate.net
C5-Substitution: In the development of anticancer agents, 2,5-disubstituted indole derivatives have shown promise. The nature of the substituent at the 5-position can influence both potency and selectivity against different cancer cell lines. nih.gov
| Scaffold | Position of Substitution | Substituent Type | Effect on Activity | Reference Example |
|---|---|---|---|---|
| Oxindole | N1 | N-benzyl with chloro group | Increased anticancer activity | Spirooxindole derivatives against MCF-7 cells nih.gov |
| Oxindole | C5 | Bulky groups | Reduced KDR kinase binding | AMPK inhibitors nih.gov |
| Indole | C6 | Bulky groups | Favorable for ZVpro inhibition | 2,6-disubstituted indole inhibitors researchgate.net |
| Indole | N-H (unsubstituted) | - | Mandatory for antioxidant activity | C-3 substituted indoles researchgate.net |
| Indole | para-fluoro benzyl (B1604629) at N1 | Fluorine | Positive effect on superoxide (B77818) dismutase inhibition | N-substituted indole-3-carboxamides tandfonline.com |
Identification of Key Pharmacophores for Indole-Based Compounds
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indole nucleus is considered a key pharmacophore due to its prevalence in many natural and synthetic bioactive compounds. nih.govresearchgate.net
Key pharmacophoric features of indole and dioxindole-based compounds include:
Aromatic/Hydrophobic Region: The bicyclic indole ring system provides a large, flat, and hydrophobic surface that can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the binding sites of proteins. mdpi.com This is a critical feature for many kinase inhibitors and for HIV fusion inhibitors that bind to hydrophobic pockets. nih.govnih.gov
Hydrogen Bond Donor/Acceptor Sites: The indole N-H group is a potent hydrogen bond donor. In the dioxindole scaffold, the lactam moiety provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features are essential for anchoring the molecule within a binding site through specific hydrogen bonds. nih.gov
Substituent Vectorial Orientation: The indole and dioxindole scaffolds provide a rigid framework from which substituents can be projected into specific regions of a binding pocket. The positions C2, C3, C5, and C6 are common points for substitution, allowing for the exploration of surrounding sub-pockets within a target protein. researchgate.netnih.gov
For instance, a pharmacophore model for spirooxindole derivatives active against colon cancer identified a seven-point model (ADHHRRR1) that includes features like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). nih.gov This model highlights the importance of the N-H group of the indole ring in hydrogen bonding for anticancer activity. nih.gov The indole core itself, rather than specific easily removable groups like halogens, is sometimes considered the essential antiviral pharmacophore.
In-depth Analysis of this compound: A Review of Analytical Methodologies
The comprehensive characterization and quantification of this compound, a compound of interest in various scientific domains, rely on a suite of sophisticated analytical techniques. This article delves into the specific methodologies employed for its detection, characterization, and quantification, providing a detailed overview of the spectroscopic and chromatographic methods pivotal for its analysis.
Analytical Methodologies for Detection and Characterization
The structural elucidation and quantitative analysis of methyl dioxindole-3-acetate are accomplished through a combination of spectroscopic and chromatographic techniques. These methods provide critical information on the molecule's atomic arrangement, mass, and purity, and enable its separation from complex mixtures.
Spectroscopic methods are fundamental in determining the chemical structure of this compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, methyl 3-methyl-1H-indole-5-carboxylate, in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that can be extrapolated to understand the structure of this compound. For instance, aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the methyl ester protons are observed as a singlet in the upfield region (around δ 3.9 ppm). The methylene (B1212753) protons adjacent to the ester and the indole (B1671886) ring would also exhibit distinct chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar indole derivative, the carbonyl carbon of the ester group resonates significantly downfield (around δ 168 ppm). The aromatic carbons of the indole ring typically appear between δ 110 and δ 140 ppm. The methyl carbon of the ester group would be found in the upfield region of the spectrum (around δ 52 ppm).
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 110 - 130 |
| Indole NH | 8.0 - 8.5 | - |
| Methylene CH₂ | ~3.0 | ~40 |
| Methyl CH₃ | ~3.7 | ~52 |
| Ester C=O | - | ~170 |
| Indole C=O | - | ~180 |
| Aromatic C | - | 120 - 145 |
| Quaternary C | - | ~75 |
Note: The data presented are predicted values based on the analysis of structurally similar compounds and may vary from experimental results.
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. The PubChem database provides predicted mass spectrometry data for this compound, indicating a monoisotopic mass of 221.0688 Da. In an EI-MS experiment, the molecule is expected to undergo characteristic fragmentation. A proposed fragmentation for a structurally similar compound, methyl-5-hydroxyoxindole-3-acetate, involves the loss of a carboxyl group, a methyl group, and subsequent fragmentation of the phenolic ring system. A similar pattern would be anticipated for this compound, providing valuable structural information.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 222.07608 |
| [M+Na]⁺ | 244.05802 |
| [M-H]⁻ | 220.06152 |
| [M+NH₄]⁺ | 239.10262 |
| [M+K]⁺ | 260.03196 |
| [M+H-H₂O]⁺ | 204.06606 |
Source: PubChem CID 14033762
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The indole moiety is the primary chromophore responsible for UV absorption. The UV spectrum of the related indole-3-acetic acid in ethanol (B145695) exhibits absorption maxima around 219 nm and 280 nm. It is expected that this compound would display a similar UV absorption profile due to the conserved indole chromophore.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum of isatin, a core component of the dioxindole structure, shows strong carbonyl stretching vibrations at approximately 1740 cm⁻¹ and 1620 cm⁻¹, as well as a broad N-H stretching band around 3188 cm⁻¹. Additionally, the ester group of this compound would exhibit a characteristic C=O stretching vibration in the range of 1750-1735 cm⁻¹ and C-O stretching absorptions between 1250-1230 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | ~3200 |
| Carbonyl (Amide) | C=O Stretch | ~1740 |
| Carbonyl (Ester) | C=O Stretch | 1750 - 1735 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Ester | C-O Stretch | 1250 - 1230 |
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural extracts.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of indole derivatives. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of methanol (B129727) and water. This method allows for the efficient separation of compounds based on their polarity.
Silica (B1680970) Gel Chromatography: Silica gel column chromatography is a standard method for the preparative separation of organic compounds. For the purification of indole-fused isocoumarins, a silica gel column with a petroleum ether and ethyl acetate (B1210297) eluent system has been successfully employed. This technique separates compounds based on their differential adsorption to the silica stationary phase.
While specific chemiluminescence assays for this compound are not widely documented, this detection method is utilized for related indole compounds. Chemiluminescence detection can be coupled with HPLC to provide highly sensitive and selective quantification. For instance, certain indole derivatives have been shown to exhibit antioxidant properties and the ability to scavenge reactive oxygen species, a process that can be monitored using chemiluminescence-based assays.
Computational Studies and Molecular Modeling
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of action of potential drug candidates.
For Methyl dioxindole-3-acetate, molecular docking could be used to screen for potential protein targets within the human body. The oxindole (B195798) scaffold, a core component of this compound, is known to interact with various enzymes and receptors. nih.govwalisongo.ac.idmdpi.comnih.govwalisongo.ac.idnih.gov Docking studies on other oxindole derivatives have successfully identified interactions with targets like Glycogen Synthase Kinase-3β (GSK-3β) and Indoleamine 2,3-dioxygenase (IDO-1). walisongo.ac.idmdpi.com A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the binding sites of known protein targets to predict binding energies and key interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.com Despite the utility of this method, specific docking studies and the resulting interaction data for this compound have not been published.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. DFT can predict various molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).
While no specific DFT studies on this compound are available, this methodology has been applied to other complex organic molecules to understand their structural and electronic properties. nih.govmdpi.comresearchgate.net If applied to this compound, DFT could be used to determine its most stable three-dimensional shape, calculate bond lengths and angles, and analyze its molecular orbital energies to predict its chemical reactivity. nih.gov Such calculations would provide fundamental insights into the molecule's stability and potential reaction pathways.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility of a ligand and the stability of a ligand-receptor complex.
For the broader class of oxindole derivatives, MD simulations have been employed to assess the stability of their complexes with protein targets like GSK-3β. mdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of key interactions over a period of nanoseconds. acs.org In the case of this compound, MD simulations could hypothetically be run on its docked pose within a protein's active site to validate the stability of the predicted binding mode and to understand its dynamic behavior, which is crucial for its potential biological function. To date, no such simulation studies have been reported for this specific compound.
In Silico Approaches for Structure-Activity Relationship Analysis
In silico Structure-Activity Relationship (SAR) analysis uses computational models to correlate the chemical structure of a compound with its biological activity. This helps in designing new molecules with improved potency and selectivity.
SAR studies are common for classes of compounds like oxindoles, where various derivatives are synthesized and tested to build a predictive model. researchgate.net These models can identify which functional groups and structural features are critical for the desired biological effect. For this compound, an in silico SAR study would require a dataset of structurally similar compounds with known biological activities. As dedicated studies on this compound and its close analogs are lacking, a specific SAR model has not been developed.
Computational Prediction of Biological Targets and Pathways
Computational target prediction, or drug repurposing, uses various ligand-based and structure-based approaches to identify new biological targets for existing molecules. nih.govnih.govresearchgate.net These methods often involve comparing the shape and chemical features of the molecule of interest to libraries of known active compounds. nih.govresearchgate.net
A computational repurposing campaign could be applied to this compound to predict its potential biological targets. nih.govresearchgate.net By screening its structure against databases of known ligands for various receptors and enzymes, potential targets could be identified. nih.govresearchgate.net For instance, studies on the general oxindole scaffold have predicted potential interactions with targets like vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.govresearchgate.net However, a specific computational analysis to predict the biological targets and pathways for this compound has not been documented in the literature.
Note: The creation of detailed, interactive data tables with research findings is not possible due to the absence of specific computational studies on this compound in the reviewed scientific literature.
Future Research and Translational Perspectives on this compound
This compound, a derivative of the indole (B1671886) class of organic compounds, has been identified in sources such as breakfast cereals, though it remains a sparsely studied molecule. foodb.ca Its structural relationship to key biological compounds, particularly in the realm of plant hormones, suggests a potential for significant biological activity and warrants a deeper investigation into its formation, function, and application. This article outlines promising future research directions that could unlock the full potential of this intriguing compound.
Q & A
Q. How is methyl dioxindole-3-acetate isolated and identified from natural sources such as Coix lacryma-jobi?
Methanol extraction followed by liquid-liquid partitioning (e.g., n-butanol fractionation) and chromatographic techniques (silica gel, ODS columns, and semi-preparative HPLC) are standard methods. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) and mass spectrometry (MS) to confirm the dioxindole scaffold and ester functional groups .
Q. What analytical techniques are used to quantify this compound in biological samples like synovial fluid?
Reverse-phase HPLC coupled with UV or mass detection is commonly employed. For biomarker validation, receiver operating characteristic (ROC) curve analysis with area under the curve (AUC) metrics can assess diagnostic performance. In temporomandibular joint osteoarthritis studies, this compound showed an AUC of 0.999 (95% CI: 0.996–1.000) in ROC analysis, indicating high discriminatory power .
Q. What is the role of this compound in plant biochemistry, particularly in species like Coix lacryma-jobi?
It is identified as a secondary metabolite with potential bioactivity, including anti-cancer properties. In Coix lacryma-jobi, it may contribute to anti-metastatic effects by inhibiting cancer cell migration and invasion under hypoxic conditions, as observed in colon cancer models .
Advanced Research Questions
Q. How does this compound influence CYP3A4 enzyme activity, and what are the implications for drug metabolism studies?
In vitro assays using HepG2 cells revealed an IC₅₀ of 294.1 ± 2.33 μM for CYP3A4 inhibition, suggesting moderate activity compared to stronger inhibitors like methyl(3-hydroxy-2-oxo-2,3-dihydroindol-3-yl)-acetate (IC₅₀ = 45.2 ± 0.87 μM). Researchers must consider its potential for drug-drug interactions when co-administered with CYP3A4-metabolized therapeutics .
Q. What statistical methods are appropriate for validating this compound as a diagnostic biomarker in osteoarthritis?
Multivariate ROC analysis with cross-validation (training vs. validation sets) is critical. For example, in synovial fluid studies, validation set AUC reached 0.924 (95% CI: 1.000–1.000), supporting its robustness. Box plots with significance testing (e.g., Mann-Whitney U) can visualize concentration differences between disease stages .
Q. How can researchers address discrepancies in the reported biological activities of this compound across studies?
Variations in IC₅₀ values (e.g., CYP3A4 inhibition vs. anti-cancer activity) may stem from differences in assay conditions (cell lines, substrate concentrations) or compound purity. Replicating studies with standardized protocols and reporting confidence intervals for key metrics (e.g., AUC, IC₅₀) enhances comparability .
Q. What synthetic routes are available for this compound derivatives, and how do reaction conditions affect yield?
Base-catalyzed reactions (e.g., with triethylamine) can modify brominated precursors like tert-butyl 3-bromooxindole-3-acetate to yield tert-butyl dioxindole-3-acetate. Solvent choice (water vs. ethanol) impacts reaction kinetics; aqueous conditions accelerate decarboxylation and dehydrohalogenation .
Q. How does the structural configuration of this compound influence its interaction with cellular targets in cancer metastasis?
The dioxindole core and ester group may facilitate interactions with hypoxia-inducible pathways or extracellular matrix proteins. Molecular docking studies and gene expression profiling (e.g., MMPs, VEGF) under hypoxic conditions could elucidate structure-activity relationships .
Methodological Notes
- Data Contradictions : Cross-study variability in biological activity necessitates meta-analyses or systematic reviews to resolve inconsistencies.
- Experimental Design : For biomarker studies, include power calculations to determine sample size and blinded validation cohorts to reduce bias .
- Safety Protocols : While not explicitly commercial, handle this compound per laboratory safety guidelines (e.g., PPE, fume hoods) due to limited toxicological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
